molecular formula C7H12N2O B12986809 Rel-(3R,3aR,6aR)-3-aminohexahydrocyclopenta[b]pyrrol-2(1H)-one

Rel-(3R,3aR,6aR)-3-aminohexahydrocyclopenta[b]pyrrol-2(1H)-one

Cat. No.: B12986809
M. Wt: 140.18 g/mol
InChI Key: UEBMAPSZQOKHTF-KVQBGUIXSA-N
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Description

Rel-(3R,3aR,6aR)-3-aminohexahydrocyclopenta[b]pyrrol-2(1H)-one is a complex organic compound with a unique structure that includes a hexahydrocyclopenta[b]pyrrole ring system. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3R,3aR,6aR)-3-aminohexahydrocyclopenta[b]pyrrol-2(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the hexahydrocyclopenta[b]pyrrole ring system. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

Rel-(3R,3aR,6aR)-3-aminohexahydrocyclopenta[b]pyrrol-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Rel-(3R,3aR,6aR)-3-aminohexahydrocyclopenta[b]pyrrol-2(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Rel-(3R,3aR,6aR)-3-aminohexahydrocyclopenta[b]pyrrol-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Rel-(3R,3aR,6aR)-3-aminohexahydrocyclopenta[b]pyrrol-2(1H)-one can be compared with other similar compounds, such as:

These compounds share structural similarities but may differ in their specific functional groups, biological activities, and applications. The uniqueness of this compound lies in its specific stereochemistry and potential for diverse chemical modifications.

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

(3R,3aR,6aR)-3-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrol-2-one

InChI

InChI=1S/C7H12N2O/c8-6-4-2-1-3-5(4)9-7(6)10/h4-6H,1-3,8H2,(H,9,10)/t4-,5+,6+/m0/s1

InChI Key

UEBMAPSZQOKHTF-KVQBGUIXSA-N

Isomeric SMILES

C1C[C@H]2[C@@H](C1)NC(=O)[C@@H]2N

Canonical SMILES

C1CC2C(C1)NC(=O)C2N

Origin of Product

United States

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